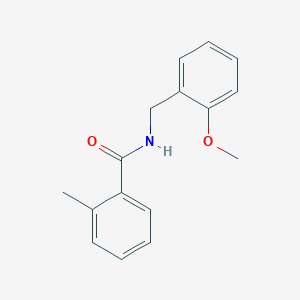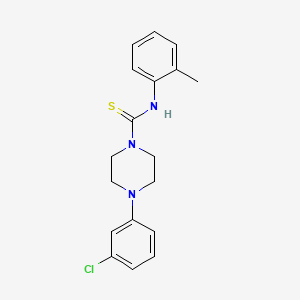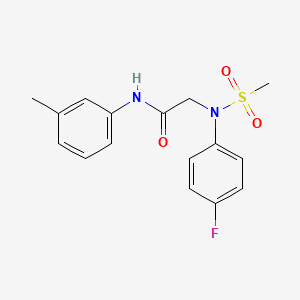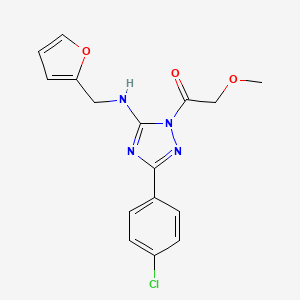
3-cyclopentyl-N-(2-isopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-isopropylphenyl)propanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential use in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
3-cyclopentyl-N-(2-isopropylphenyl)propanamide inhibits HDACs, which are enzymes that remove acetyl groups from histones, resulting in the repression of gene transcription. By inhibiting HDACs, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide increases the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to increase the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells. In addition, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of gene transcription. However, one limitation of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
For research on 3-cyclopentyl-N-(2-isopropylphenyl)propanamide include investigating its potential use in combination with other cancer treatments, as well as its potential use in other diseases where HDAC inhibition may be beneficial, such as neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of 3-cyclopentyl-N-(2-isopropylphenyl)propanamide for maximum efficacy and minimal toxicity.
Méthodes De Synthèse
3-cyclopentyl-N-(2-isopropylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction with thionyl chloride and then with 3-aminopropanamide. The final product is purified through column chromatography to obtain pure 3-cyclopentyl-N-(2-isopropylphenyl)propanamide.
Applications De Recherche Scientifique
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13(2)15-9-5-6-10-16(15)18-17(19)12-11-14-7-3-4-8-14/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFFZDULYGWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
